

# Application Notes and Protocols for Intramolecular Cyclopropanation in Complex Molecule Synthesis

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## Compound of Interest

Compound Name: Cyclopropane

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## Introduction

Intramolecular cyclopropanation is a powerful strategy in organic synthesis for the construction of strained three-membered rings within a molecular framework. This reaction class is pivotal in the synthesis of numerous natural products and pharmaceutically active compounds, where the **cyclopropane** motif can impart unique conformational constraints, metabolic stability, and biological activity. This document provides detailed application notes and experimental protocols for several key intramolecular cyclopropanation methodologies, including transition-metal catalyzed reactions and enzymatic transformations. The information is intended to guide researchers in selecting and implementing the most suitable protocol for their specific complex molecule synthesis challenges.

## Rhodium-Catalyzed Intramolecular Cyclopropanation of Diazoacetates

### Application Notes:

Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate ( $\text{Rh}_2(\text{OAc})_4$ ), are highly effective catalysts for the intramolecular cyclopropanation of allylic diazoacetates.<sup>[1]</sup> This method is widely used due to its high efficiency and stereoselectivity. The reaction proceeds

through the formation of a rhodium carbene intermediate, which then undergoes a concerted [2+1] cycloaddition with the tethered alkene.<sup>[1]</sup> The choice of chiral rhodium catalysts can facilitate enantioselective transformations, yielding **cyclopropane**-fused lactones with high optical purity. This protocol is particularly valuable in the synthesis of complex natural products containing the 3-oxabicyclo[3.1.0]hexan-2-one core structure.

#### Quantitative Data Summary:

Catalyst	Substrate	Product	Yield (%)	ee (%)	Reference
Rh <sub>2</sub> (OAc) <sub>4</sub>	Allyl diazoacetate	3-Oxabicyclo[3.1.0]hexan-2-one	~85	N/A	Generic
Rh <sub>2</sub> (S-PTAD) <sub>4</sub>	ortho-substituted aryl diazoacetates	Chiral cyclopropanes	High	High	<sup>[2]</sup>
Rh <sub>2</sub> (R-BNP) <sub>4</sub>	3-methoxy-substituted aryl diazoacetates	Chiral cyclopropanes	High	High	<sup>[2]</sup>
Ru <sub>2</sub> (S-TPPTTL) <sub>4</sub> ·BA rF	Styrene and aryl diazoacetate	Substituted cyclopropane	up to 94	up to 94	<sup>[3][4]</sup>

#### Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

#### Materials:

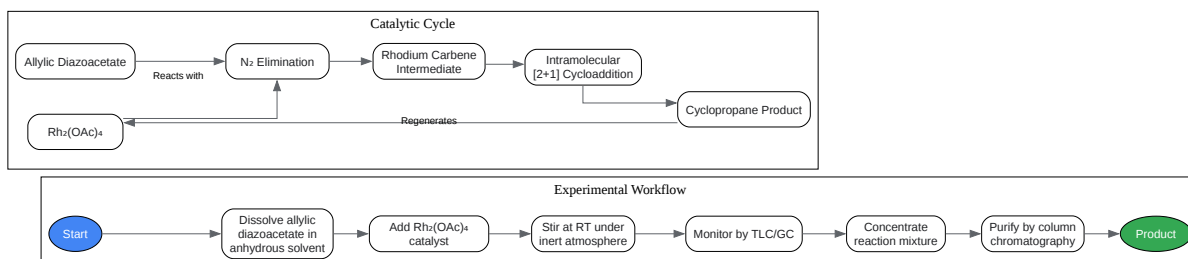
- Allylic diazoacetate substrate (1.0 equiv)
- Dirhodium tetraacetate (Rh<sub>2</sub>(OAc)<sub>4</sub>) (1-5 mol%)

- Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

#### Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the allylic diazoacetate substrate in the chosen anhydrous solvent.
- **Catalyst Addition:** To the stirred solution, add the dirhodium tetraacetate catalyst. The reaction is typically conducted at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is usually complete within a few hours.
- **Work-up:** Upon completion, the reaction mixture is concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure **cyclopropane**-fused lactone.

#### Reaction Workflow and Mechanism:



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Caption: Workflow and catalytic cycle for Rhodium-catalyzed intramolecular cyclopropanation.

## Iridium-Catalyzed Intramolecular Cyclopropanation of Sulfoxonium Ylides

### Application Notes:

Iridium(I) complexes have emerged as effective catalysts for the intramolecular cyclopropanation of  $\alpha$ -carbonyl sulfoxonium ylides.<sup>[5][6]</sup> This methodology offers an alternative to the use of potentially hazardous diazo compounds. The reaction proceeds via an iridium carbene intermediate and can be rendered enantioselective by employing chiral diene ligands.<sup>[5][7]</sup> This approach provides access to enantioenriched bicyclic lactones, lactams, and ketones.<sup>[5][7]</sup> A key experimental consideration is the slow addition of the sulfoxonium ylide to the catalyst solution to prevent the formation of dimeric byproducts.<sup>[5]</sup>

### Quantitative Data Summary:

Catalyst System	Substrate Type	Product Type	Yield (%)	ee (%)	Reference
[Ir(cod)Cl] <sub>2</sub> / (R,R)-3	α-carbonyl sulfoxonium ylide	Bicyclic lactone	up to 96	up to 98	<a href="#">[5]</a> <a href="#">[7]</a>
[Ir(cod)Cl] <sub>2</sub>	α-carbonyl sulfoxonium ylide	Racemic bicyclic lactone	up to 94	N/A	<a href="#">[5]</a>

#### Experimental Protocol: General Procedure for Iridium-Catalyzed Enantioselective Intramolecular Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates and ligands.

##### Materials:

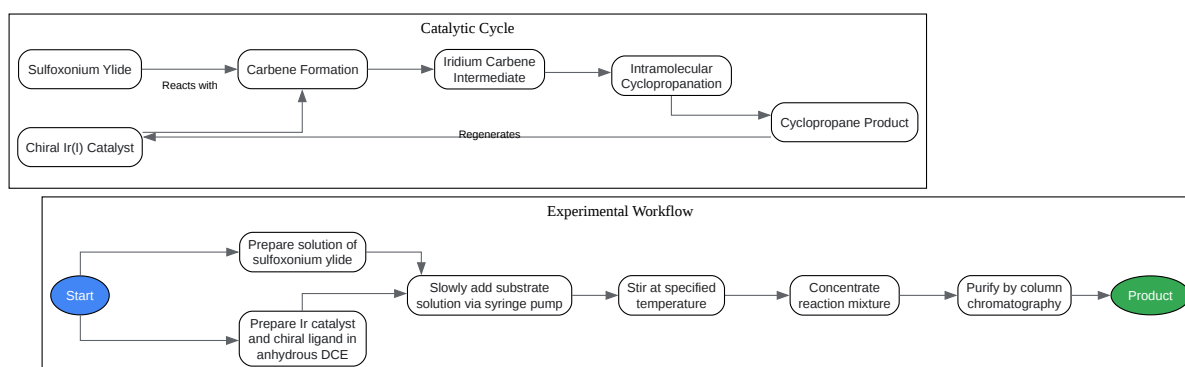
- α-Carbonyl sulfoxonium ylide substrate (1.0 equiv)
- [Ir(cod)Cl]<sub>2</sub> (cod = cyclooctadiene) (2.5 mol%)
- Chiral diene ligand (e.g., (R,R)-3) (5.5 mol%)
- Anhydrous 1,2-dichloroethane (1,2-DCE)
- Inert atmosphere (Nitrogen or Argon)
- Syringe pump
- Standard laboratory glassware and purification supplies

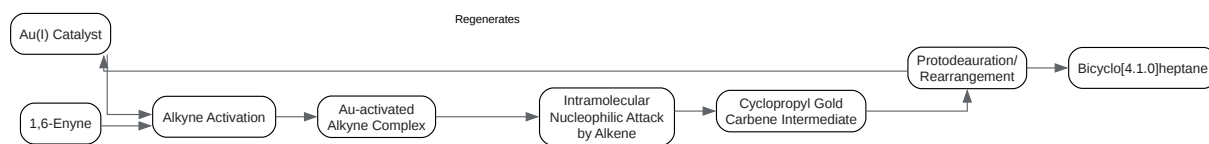
##### Procedure:

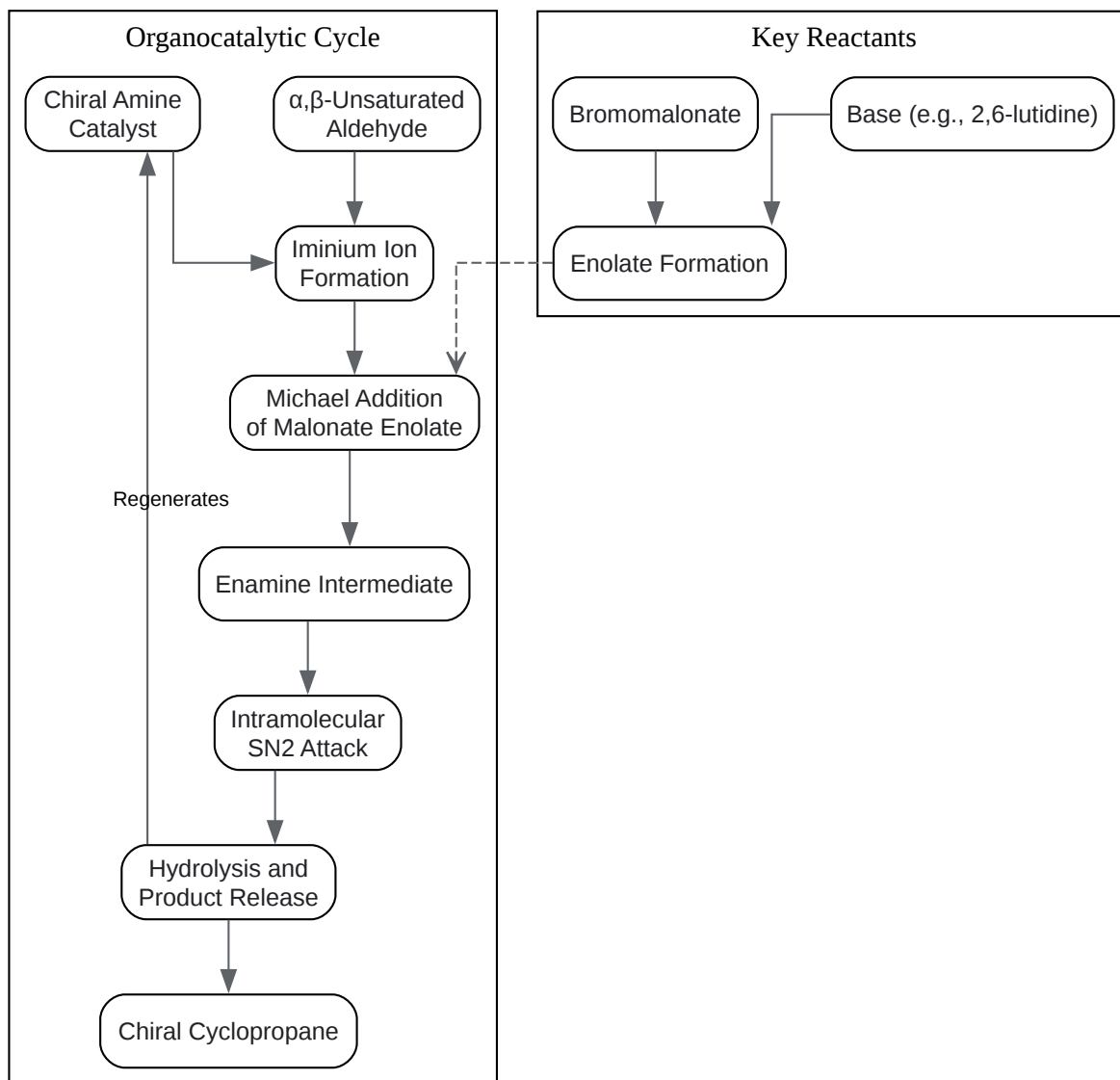
- **Catalyst Preparation:** In a flame-dried reaction vessel under an inert atmosphere, dissolve [Ir(cod)Cl]<sub>2</sub> and the chiral diene ligand in anhydrous 1,2-DCE. Stir the solution at room temperature for a specified time to allow for catalyst formation.

- **Substrate Addition:** Prepare a solution of the  $\alpha$ -carbonyl sulfoxonium ylide in anhydrous 1,2-DCE. Using a syringe pump, add this solution slowly over several hours to the catalyst solution.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures) for a specified period.
- **Monitoring and Work-up:** Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched bicyclic product.

#### Reaction Workflow and Mechanism:







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